molecular formula C8H10O3 B13798139 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate CAS No. 770702-65-3

2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate

Cat. No.: B13798139
CAS No.: 770702-65-3
M. Wt: 154.16 g/mol
InChI Key: ITFKUZMUWBDVSD-UHFFFAOYSA-N
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Description

2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is an organic compound characterized by a cyclopentadiene ring substituted with a hydroxyethyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopenta-2,4-diene-1-carboxylic acid with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the ethylene oxide to the carboxylic acid, followed by ring opening to form the hydroxyethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as sodium hydroxide can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: 2-Carboxyethyl cyclopenta-2,4-diene-1-carboxylate.

    Reduction: 2-Hydroxyethyl cyclopenta-2,4-diene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity and therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta-2,4-diene-1-carboxylate: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.

    2-Hydroxyethyl benzene-1-carboxylate: Contains a benzene ring instead of a cyclopentadiene ring, leading to different chemical properties and reactivity.

    2-Hydroxyethyl cyclohexane-1-carboxylate: Contains a saturated cyclohexane ring, resulting in different stability and reactivity.

Uniqueness

2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is unique due to its combination of a cyclopentadiene ring with a hydroxyethyl and carboxylate group. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

770702-65-3

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate

InChI

InChI=1S/C8H10O3/c9-5-6-11-8(10)7-3-1-2-4-7/h1-4,7,9H,5-6H2

InChI Key

ITFKUZMUWBDVSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)C(=O)OCCO

Origin of Product

United States

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